diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is a chemical compound with the molecular formula C12H17NO5 . It has a molecular weight of 255.27 . This compound is intended for research use only .
Molecular Structure Analysis
The SMILES string representation of this compound isCC(C)(C)OC(=O)N[C@H]1[C@@H]2C=CC@HO)O2
. This string provides a way to represent the structure of the compound in text format, which can be useful for database searches and computational chemistry analyses.
Scientific Research Applications
Organic Synthesis and Stereochemistry
A highly diastereoselective Diels–Alder reaction between cyclopentadiene and ethyl (Z)-2-N-Boc-amino-3-nitroacrylate in neat conditions affords the ethyl 2-t-butoxycarbonylamino-3-endo-nitro-bicyclo[2.2.1]hept-5-ene-2-exo-carboxylate. This new constrained carbocyclic amino acid is a building block for the synthesis of norbornane derivatives and provides valuable information on the stability of different stereomers related to the substitution pattern and presence of the double bond in the ring (Caputo et al., 2006).
High-Performance Liquid Chromatography (HPLC)
Developed reversed-phase HPLC methods enable separation and identification of the enantiomers of bicyclic β-amino acids, showcasing the compound's relevance in analytical chemistry for understanding the stereochemistry of complex organic molecules (Török et al., 1998).
Chiral Source for Enantioselective Synthesis
The title compound is an excellent chiral source for the enantioselective synthesis of heterocycles, demonstrating over 99% enantiomeric excess in the synthesis of diastereomers of tetracyclic pyrrolopyrimidine derivatives. This indicates its potential for preparing enantiomeric heterocycles in medicinal chemistry (Fülöp et al., 2008).
Materials Science
Alicyclic polymers designed for 193 nm photoresist materials incorporate derivatives of the compound, highlighting its utility in the synthesis and characterization of new materials for advanced lithographic applications. These polymers exhibit properties suitable for photoresist applications, including solubility in common organic solvents and variable glass transition temperatures (Okoroanyanwu et al., 1998).
Continuous Photo Flow Chemistry
The compound is involved in the synthesis of deuterium-labeled derivatives, showing its application in continuous photo flow chemistry for the scale-up synthesis of biologically active compounds and material science components. This approach optimizes reaction conditions for efficient production with excellent deuterium content (Yamashita et al., 2019).
Properties
IUPAC Name |
(1R,2S,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9-7-5-4-6(17-7)8(9)10(14)15/h4-9H,1-3H3,(H,13,16)(H,14,15)/t6-,7+,8-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDISLHPIKVZWDN-XAVMHZPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C=CC(C1C(=O)O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@@H]2C=C[C@H]([C@H]1C(=O)O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148257-14-1 |
Source
|
Record name | diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.